Copper;hydroxide;phosphate
Description
Significance and Research Trajectory of Hydroxyphosphate Compounds
Hydroxyphosphate compounds, a class of materials that incorporate both hydroxide (B78521) (OH⁻) and phosphate (B84403) (PO₄³⁻) groups, are of considerable interest in materials science and catalysis. The presence of these two distinct functional groups within a single crystal lattice imparts unique properties that are not typically found in simple phosphates or hydroxides. This combination allows for a synergistic interplay that can enhance catalytic activity, improve thermal stability, and create novel structural motifs.
The research trajectory for hydroxyphosphate compounds has been driven by their potential applications in diverse fields. For instance, aluminum hydroxyphosphate is utilized as an adjuvant in vaccines to boost the immune response. ontosight.ai In the realm of catalysis, the OH-coordinated group in compounds like copper hydroxide phosphate has shown activity in oxidation reactions, such as phenol (B47542) hydroxylation and dye oxidation. enpress-publisher.com The ability of these materials to act as photocatalysts under visible and near-infrared light is also an active area of investigation. enpress-publisher.comresearchgate.net Furthermore, their porous nature makes them candidates for use in separation processes as selective agents and adsorbents. enpress-publisher.com The development of nanostructured hydroxyphosphates is a particularly promising research direction, as reducing the particle size can significantly enhance their catalytic and adsorption properties. enpress-publisher.com
Historical Context of Copper Phosphate Chemistry Research
The study of copper phosphate compounds has a history rooted in mineralogy, with the discovery of naturally occurring minerals like libethenite (Cu₂(OH)PO₄) in 1823. researchgate.net Early research focused on the identification and characterization of these minerals. The transition to synthetic copper phosphates in the laboratory allowed for more controlled studies of their properties and potential applications.
A significant focus of modern research has been on the synthesis of various copper phosphate structures, including copper pyrophosphate (Cu₂P₂O₇), copper orthophosphate (Cu₃(PO₄)₂), and copper tetrametaphosphate (Cu₂(P₄O₁₂)), to investigate how their different copper coordination geometries and Cu/P ratios influence their catalytic activity. acs.orgacs.org For instance, the catalytic performance of copper phosphates in the direct oxidation of methane (B114726) has been an area of intense study. acs.orgacs.org
Hydrothermal synthesis has emerged as a common and effective method for preparing crystalline copper hydroxide phosphate. researchgate.netrajpub.com This technique allows for the formation of well-defined microcrystals with various morphologies by controlling parameters such as pH and temperature. researchgate.netresearchgate.net More recently, in line with the principles of green chemistry, mechanochemical and aqueous suspension methods have been developed as more environmentally friendly alternatives to traditional hydrothermal synthesis. enpress-publisher.com
Classification and Nomenclature in Advanced Inorganic Chemistry
In the systematic nomenclature of advanced inorganic chemistry, the compound Cu₂(OH)PO₄ is referred to as copper(II) hydroxide phosphate or dicopper hydroxide phosphate . nih.gov The "(II)" indicates the +2 oxidation state of the copper ions. The name clearly identifies the three constituent components of the compound: copper, hydroxide, and phosphate.
The classification of Cu₂(OH)PO₄ falls under the category of mixed-anion compounds, specifically a hydroxyphosphate. This classification highlights the presence of more than one type of anion (OH⁻ and PO₄³⁻) in the crystal structure. It is isostructural with a group of minerals known as the olivenite group, which includes other arsenate and phosphate minerals. rajpub.com
The crystal structure of copper hydroxide phosphate has been extensively studied using single-crystal X-ray diffraction. It crystallizes in the orthorhombic system with the space group Pnnm. researchgate.netias.ac.in The structure is characterized by chains of edge-sharing, distorted [CuO₄(OH)₂] octahedra that run parallel to the researchgate.net crystal axis. rajpub.comrajpub.com These chains are interconnected by isolated PO₄ tetrahedra through corner-sharing, which creates channels. Within these channels are dimers of edge-sharing [CuO₄(OH)] trigonal bipyramids. rajpub.com This intricate three-dimensional framework is further stabilized by medium to weak O-H···O hydrogen bonds. rajpub.comrajpub.com
Table 1: Crystallographic Data for Copper Hydroxide Phosphate (Cu₂(OH)PO₄)
| Property | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnnm |
| Lattice Parameter (a) | 8.0673(3) Å researchgate.net |
| Lattice Parameter (b) | 8.3999(4) Å researchgate.net |
| Lattice Parameter (c) | 5.8929(2) Å researchgate.net |
Table 2: Chemical Identifiers for Copper Hydroxide Phosphate
| Identifier | Value |
| IUPAC Name | copper;hydroxide;phosphate nih.gov |
| CAS Number | 12158-74-6 |
| Molecular Formula | Cu₂HO₅P nih.gov |
| Molecular Weight | 241.07 g/mol |
Structure
2D Structure
Properties
CAS No. |
148791-53-1 |
|---|---|
Molecular Formula |
CuHO5P-4 |
Molecular Weight |
175.52 g/mol |
IUPAC Name |
copper;hydroxide;phosphate |
InChI |
InChI=1S/Cu.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |
InChI Key |
NDQOBWIGKSDHAZ-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Cu] |
Origin of Product |
United States |
Synthetic Methodologies for Copper Hydroxide Phosphate Materials
Hydrothermal Synthesis Routes
Hydrothermal synthesis is a prevalent method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. This technique is widely employed for the synthesis of copper hydroxide (B78521) phosphate (B84403) due to its ability to yield well-defined crystal structures and morphologies.
Conventional Hydrothermal Methods for Cu₂(OH)PO₄
Conventional hydrothermal synthesis of Cu₂(OH)PO₄ typically involves the reaction of a copper salt and a phosphate source in an aqueous solution within a sealed autoclave reactor, which is then heated to a specific temperature for a designated period. Common copper precursors include copper(II) nitrate (B79036) (Cu(NO₃)₂), copper(II) sulfate (B86663) (CuSO₄), and copper(II) acetate (B1210297) (Cu(CH₃COO)₂). researchgate.net The choice of the copper salt anion (NO₃⁻, SO₄²⁻, CH₃COO⁻) can influence the morphology of the final product due to their different shapes and polarities, which affect interactions within the reaction medium. researchgate.net
For instance, uniform 3D flower-shaped microspheres of Cu₂(OH)PO₄ have been successfully synthesized via a template-free hydrothermal route using ammonia (B1221849) as both the alkali and a complexing agent. semanticscholar.org In a typical procedure, solutions of a copper salt and a phosphate source are mixed and the pH is adjusted, often with the addition of a base like sodium hydroxide (NaOH) or ammonia. The mixture is then sealed in an autoclave and maintained at temperatures generally ranging from 70 to 130 °C for several hours. rdd.edu.iq The resulting product is a crystalline powder that can be characterized by various techniques, including X-ray diffraction (XRD) to confirm the phase purity and scanning electron microscopy (SEM) to observe the morphology.
The table below summarizes typical parameters used in conventional hydrothermal synthesis of Cu₂(OH)PO₄.
| Copper Source | Phosphate Source | Temperature (°C) | Time (h) | Resulting Morphology |
| Cu(NO₃)₂·3H₂O | NaH₂PO₄ | 120 | 12 | Flower-shaped microspheres |
| CuSO₄·5H₂O | Na₃PO₄·12H₂O | 90 | 24 | Rod-like microparticles researchgate.net |
| Cu(CH₃COO)₂ | H₃PO₄ | 180 | 24 | Hierarchical structures |
Rapid and Green Hydrothermal Approaches
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly and efficient synthesis methods for Cu₂(OH)PO₄. Traditional hydrothermal methods are often considered polluting processes due to energy consumption and the use of certain reagents. enpress-publisher.comresearchgate.net Rapid synthesis techniques, such as microwave-assisted hydrothermal synthesis, offer a significant reduction in reaction time and energy usage. cdmf.org.brscielo.br This method utilizes microwave radiation to directly and rapidly heat the reactants, leading to accelerated nucleation and growth of crystals. cdmf.org.br While specific examples for Cu₂(OH)PO₄ are emerging, the application of this technique to other copper oxides has demonstrated its potential for producing crystalline materials with controlled morphology in a fraction of the time required by conventional heating. cdmf.org.brscielo.br
Green approaches also focus on minimizing waste and using less hazardous substances. Comparing the traditional hydrothermal method with newer, cleaner processes reveals that the latter can lead to considerable savings in time and energy, contributing to better environmental care. researchgate.net
Influence of Reaction Parameters on Material Characteristics
The characteristics of the synthesized Cu₂(OH)PO₄, including crystal size, morphology, and surface area, are highly dependent on the reaction parameters during hydrothermal synthesis. researchgate.net Key parameters that can be tuned to control these characteristics include:
pH of the solution: Adjusting the initial pH value of the reaction mixture can significantly alter the morphology of the Cu₂(OH)PO₄, leading to structures ranging from micro-rods to walnut-like microspheres. researchgate.net
Temperature: The reaction temperature affects the nucleation and growth rates of the crystals. Lower temperatures may result in smaller assembled crystallites. researchgate.netrdd.edu.iq
Reaction Time: The duration of the hydrothermal treatment influences the completion of the reaction and the crystallinity of the final product.
Precursors: As previously mentioned, the choice of copper salt and the presence of other ions in the solution can direct the growth of different crystal facets, leading to varied morphologies. researchgate.net
Additives: The use of organic amines as morphology-controlling agents can lead to the synthesis of Cu₂(OH)PO₄ crystals with various shapes, such as sheets, which can exhibit different properties. researchgate.net
The ability to control these parameters allows for the tailored synthesis of copper hydroxide phosphate materials with specific properties for various applications.
Mechanochemical Synthesis Techniques
Mechanochemical synthesis is an alternative, solvent-free approach that utilizes mechanical energy, typically through grinding or milling, to induce chemical reactions. This method is gaining attention as a green and efficient way to produce various materials, including copper hydroxide phosphate.
Solvent-Free Mechanochemical Routes
Solvent-free mechanochemical synthesis of Cu₂(OH)PO₄ has been successfully demonstrated by reacting solid precursors at room temperature. enpress-publisher.comresearchgate.net In a typical procedure, copper(III) phosphate (Cu₃(PO₄)₂) is mixed with a solid base, such as sodium hydroxide (NaOH), in a mortar or a ball mill. enpress-publisher.comresearchgate.net The mechanical force applied during mixing provides the energy required to initiate the chemical reaction, leading to the formation of Cu₂(OH)PO₄. enpress-publisher.com
The reaction is often exothermic, and the color of the mixture changes from blue to emerald green, indicating the formation of the desired product. researchgate.net This solvent-free approach aligns with the principles of green chemistry by eliminating the need for solvents (principle five) and reducing energy consumption compared to high-temperature methods. enpress-publisher.com The resulting product can be washed with water to remove any unreacted starting materials or byproducts. enpress-publisher.com
The table below outlines a typical solvent-free mechanochemical synthesis process.
| Reactant 1 | Reactant 2 | Equipment | Conditions |
| Cu₃(PO₄)₂ | NaOH (powdered) | Mortar and pestle or Ball Mill | Room temperature, gentle mixing |
Comparative Analysis with Traditional Solvent-Based Syntheses
When compared to traditional solvent-based syntheses, particularly the conventional hydrothermal method, mechanochemical routes offer several distinct advantages. researchgate.netenpress-publisher.com
Environmental Impact: Mechanochemical synthesis is considered a cleaner process as it avoids the use of solvents, thereby reducing waste generation. enpress-publisher.comresearchgate.net In contrast, hydrothermal synthesis is often viewed as a more polluting process. researchgate.net
Energy and Time Efficiency: The mechanochemical method is typically performed at room temperature and can be completed in a much shorter time frame, leading to significant savings in energy and time. enpress-publisher.com
Yield: Solvent-free mechanochemical synthesis can achieve high product yields, in some cases close to 100%. enpress-publisher.com
Product Morphology: The morphology of the product obtained through mechanochemical synthesis can differ from that produced by solvent-based methods. For example, solvent-free synthesis may yield small flakes that form clusters, whereas solvent-based methods can produce well-defined clusters with an orthorhombic prism habit. researchgate.netresearchgate.net
This comparative analysis highlights the potential of mechanochemical synthesis as a more sustainable and efficient alternative for the production of copper hydroxide phosphate.
Precipitation-Based Fabrication Strategies
Precipitation methods are central to the production of copper hydroxide phosphate, offering versatility in controlling particle size, morphology, and purity. These strategies can be broadly categorized into direct precipitation and more complex co-precipitation techniques.
Wet Chemical Precipitation Methods
Wet chemical precipitation is a conventional yet effective method for synthesizing copper hydroxide phosphate. This approach typically involves the reaction of soluble copper salts with a phosphate source in an aqueous solution, followed by the addition of a base to induce precipitation.
Common precursors include copper sulfate (CuSO₄) or copper nitrate (Cu(NO₃)₂) as the copper source, and a phosphate-containing compound like phosphoric acid (H₃PO₄) or a soluble phosphate salt. The precipitation is then initiated by adjusting the pH with a base such as sodium hydroxide (NaOH) or ammonia (NH₃). The reaction conditions, including temperature, pH, and the rate of addition of reactants, are crucial in determining the characteristics of the final product.
One documented industrial method involves reacting copper sulfate with sodium phosphate in an aqueous solution, followed by the addition of sodium hydroxide to precipitate the copper hydroxide phosphate. Another approach utilizes basic copper carbonate (CuCO₃·Cu(OH)₂) dispersed in water, which is then treated with phosphoric acid. researchgate.net The temperature during this process is carefully controlled, typically between 40°C and 70°C, to influence the crystalline structure of the product. researchgate.net A variation of this method employs copper(II) hydroxide as the starting copper source, which is reacted with phosphoric acid. google.com This particular method is reported to be more energy-efficient due to significantly shorter reaction times compared to processes starting with other copper salts. google.com
The table below summarizes key parameters for different wet chemical precipitation methods.
| Copper Source | Phosphate Source | Precipitating Agent/Conditions | Key Process Parameters |
| Copper Sulfate | Sodium Phosphate | Sodium Hydroxide | Controlled pH and temperature |
| Basic Copper Carbonate | Phosphoric Acid | Mechanical Agitation | Temperature: 40-70°C |
| Copper(II) Hydroxide | Phosphoric Acid | Shorter reaction times | Temperature control |
This table provides a simplified overview of common wet chemical precipitation methods for synthesizing copper hydroxide phosphate.
Controlled Co-Precipitation in Complex Systems
To create more complex materials with tailored properties, controlled co-precipitation strategies are employed. This involves the simultaneous precipitation of copper hydroxide phosphate with other metal ions or in the presence of organic modifiers that can influence the material's structure and functionality.
While specific research on the co-precipitation of copper hydroxide phosphate is an emerging area, analogous studies on other materials provide valuable insights. For instance, the co-precipitation of copper and zinc with aluminum hydroxide has been demonstrated as a method to create mixed-metal hydroxide materials. nii.ac.jp Similarly, the synthesis of copper-doped zinc oxide (ZnO) nanoparticles via co-precipitation showcases the ability to incorporate secondary metal ions into a host lattice. nanoient.orgnanoscalereports.comscirp.orgresearchgate.netchemijournal.com These examples suggest that co-precipitation can be a viable route to produce doped or composite materials based on copper hydroxide phosphate, potentially enhancing its catalytic, optical, or biological properties.
Organic molecules can also be introduced during precipitation to act as crystal habit modifiers. The influence of organic additives on the crystallization of minerals like gibbsite (Al(OH)₃) has been studied, revealing that such molecules can alter crystal growth and morphology. researchgate.net This principle can be applied to the synthesis of copper hydroxide phosphate to control its particle size and shape. Complexing agents like citrate (B86180) and ethylenediaminetetraacetic acid (EDTA) are known to influence the precipitation of metal hydroxides and could be used to modulate the formation of copper hydroxide phosphate in complex systems. sterc.org
The controlled co-precipitation in these complex systems allows for the fabrication of advanced materials with precisely engineered properties for specific applications.
Green Chemistry Principles in Cu₂(OH)PO₄ Synthesis
The application of green chemistry principles to the synthesis of copper hydroxide phosphate is gaining significant attention, driven by the need for more sustainable and environmentally friendly manufacturing processes. These principles focus on reducing waste, minimizing energy consumption, and utilizing safer chemicals.
Eco-Friendly Approaches and Sustainable Production
A key development in the green synthesis of Cu₂(OH)PO₄ is the use of mechanochemistry, a solvent-free method. sterc.org This technique involves the direct grinding of solid-state reactants, such as copper phosphate and sodium hydroxide, to initiate the chemical reaction. sterc.org By eliminating the need for solvents, this approach significantly reduces waste and the environmental impact associated with solvent production and disposal.
Another eco-friendly strategy is the use of aqueous suspensions for the synthesis. sterc.org While this method uses water as a solvent, it is considered a greener alternative to organic solvents. The reaction of copper phosphate in an aqueous suspension of sodium hydroxide has been shown to be an effective and more environmentally benign route compared to traditional hydrothermal methods. sterc.org
These green approaches are often compared to conventional hydrothermal synthesis, which typically requires high temperatures and pressures, leading to higher energy consumption and the potential for hazardous reaction conditions. sterc.org
Energy Efficiency and Waste Minimization in Synthesis
A primary advantage of green synthesis methods is their improved energy efficiency and reduced waste generation. Mechanochemical synthesis, being a solvent-free process conducted at room temperature, offers substantial energy savings compared to energy-intensive hydrothermal techniques. sterc.org Similarly, synthesis in aqueous suspensions at ambient temperature and pressure leads to lower energy costs. sterc.org
Research has shown that these cleaner processes result in significant time savings and reduced energy consumption. sterc.org For example, a method reacting copper(II) hydroxide with phosphoric acid boasts shorter reaction times, directly contributing to lower energy usage. google.com
The table below provides a comparative overview of different synthesis methodologies, highlighting their environmental and efficiency aspects.
| Synthesis Method | Key Features | Energy Consumption | Waste Generation |
| Hydrothermal Synthesis | High temperature and pressure | High | Higher (potential for byproducts) |
| Mechanochemical Synthesis | Solvent-free, room temperature | Low | Minimal (no solvent waste) |
| Aqueous Suspension | Water as solvent, ambient conditions | Low | Lower (water is the primary byproduct) |
This table compares the environmental and efficiency aspects of different synthesis methods for copper hydroxide phosphate, based on available research findings.
By adopting these green chemistry principles, the synthesis of copper hydroxide phosphate can be made more sustainable, aligning with the growing global demand for environmentally responsible chemical production.
Crystallographic and Structural Elucidation of Copper Hydroxide Phosphate
Fundamental Crystal Structures of Cu₂(OH)PO₄ Polymorphs
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mt.com While several polymorphs of copper hydroxide (B78521) compounds exist, such as atacamite and botallackite, this discussion focuses on the libethenite structure of Cu₂(OH)PO₄. rruff.infonih.gov
Libethenite crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other. wikipedia.orgcrystalage.commindat.org Specifically, it belongs to the dipyramidal class (mmm) and the space group Pnnm. wikipedia.orgmindat.org The crystals are typically small, lustrous, and can form as drusy crusts, short prismatic structures, or slightly elongated forms with wedge-shaped terminations. crystalage.com The color ranges from light to dark green, and even blackish green or olive-green. wikipedia.orgmindat.org
The fundamental building blocks of the libethenite structure are copper-oxygen octahedra, copper-oxygen triangular bipyramids, and phosphorus-oxygen tetrahedra. researchgate.net There are two distinct copper sites within the crystal structure, identified as Cu1 and Cu2. The Cu1 site has a distorted octahedral coordination, while the Cu2 site exhibits a trigonal bipyramidal geometry. researchgate.net
| Crystal System | Space Group | Cell Parameters |
|---|---|---|
| Orthorhombic wikipedia.orgcrystalage.commindat.org | Pnnm researchgate.netmindat.org | a = 8.0673(3) Å, b = 8.3999(4) Å, c = 5.8929(2) Å researchgate.net |
Crystal Growth Mechanisms and Kinetics
The formation of well-defined crystals of copper hydroxide phosphate (B84403) is governed by specific growth mechanisms and their associated kinetics. Understanding these processes is essential for controlling the size, shape, and quality of the crystals.
The final shape, or morphology, of a crystal is a macroscopic expression of its internal atomic structure and is also heavily influenced by the conditions under which it grows. mdpi.comnumberanalytics.comarizona.edu For copper hydroxide phosphate, several factors can affect its crystal morphology:
Internal Factors : The inherent crystal structure, with its specific arrangement of atoms and bonding, is the primary determinant of the possible crystal faces. numberanalytics.comaps.org
External Factors :
Supersaturation : The concentration of the solute in the solution relative to its equilibrium concentration is a major driving force for crystallization. Higher supersaturation levels can lead to faster growth rates and potentially different morphologies. mdpi.comscribd.com
Temperature and Pressure : These thermodynamic parameters can influence the solubility of the compound and the kinetics of crystal growth. numberanalytics.comscribd.com
Solvent : The type of solvent used can affect the solubility and the interaction with the growing crystal faces, thereby influencing the morphology. mdpi.comnumberanalytics.com
Impurities : The presence of foreign substances can selectively adsorb onto specific crystal faces, inhibiting their growth and altering the final crystal shape. numberanalytics.comscribd.com
The interplay of these factors determines the relative growth rates of different crystal faces, ultimately leading to the observed crystal architecture, which can range from prismatic to pseudo-octahedral forms. dakotamatrix.com
Formation of Single Crystals vs. Spherulitic Aggregates
The morphology of copper hydroxide phosphate, Cu₂(OH)PO₄, is highly dependent on the synthesis conditions, which dictate the nucleation and growth environment of the crystals. researchgate.netmindat.org These conditions determine whether the final product consists of well-defined single crystals or polycrystalline forms such as spherulitic aggregates.
Synthesis methods like hydrothermal processing, wet chemical precipitation, and mechanochemical routes have been employed to produce copper hydroxide phosphate. researchgate.netresearchgate.net Hydrothermal synthesis, which involves reactions in an aqueous medium above 100°C and at elevated pressure, is a common method for obtaining crystalline products. researchgate.net For instance, well-defined, elongated octahedral single crystals of Cu₂(OH)PO₄ have been successfully synthesized using this technique.
Conversely, the formation of spherulitic aggregates, which are spherical clusters of radially oriented acicular or needle-like crystals, often occurs under different kinetic and thermodynamic conditions. Factors such as the rate of cooling, reactant concentrations, and the presence of additives can promote the development of these morphologies. researchgate.net Slower cooling rates and lower slurry densities may weaken crystal collisions and agglomeration, favoring single crystal growth, whereas faster cooling can lead to smaller aggregates due to high supersaturation promoting secondary nucleation. In some systems, lower reactant concentrations have been observed to favor the formation of spherulites over single crystals.
The use of additives and morphology-controlling agents is a key strategy to direct the crystallization outcome. Organic amines, for example, have been used in hydrothermal synthesis to produce various morphologies, including sheet-like structures, by selectively adsorbing to different crystal facets and influencing their growth rates. researchgate.net Similarly, surfactants can induce the formation of compact spherulites composed of radially arranged subunits.
The table below summarizes the influence of various factors on the resulting crystal morphology of copper hydroxide phosphate.
| Factor | Condition Favoring Single Crystals | Condition Favoring Spherulitic Aggregates |
| Synthesis Method | Hydrothermal, Slow Crystallization | Rapid Precipitation, Some Gel Growth |
| Temperature | Higher temperatures (e.g., >70°C) can promote coarse crystals, while controlled profiles are needed for quality. google.com | Rapid temperature changes, lower temperatures in some systems. |
| Reactant Conc. | Controlled, lower supersaturation levels. | High supersaturation, diffusion-limited conditions. |
| Additives | Absence of certain surfactants or polymers. | Presence of specific surfactants or polymers that induce aggregation. researchgate.net |
Phase Transformation Studies and Mineralogical Analogues
Thermally Induced Phase Changes
Copper hydroxide phosphate is thermally stable up to a certain temperature, beyond which it undergoes dehydroxylation and transforms into other copper phosphate phases. researchgate.netjmaterenvironsci.com Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study these transformations. Research indicates that Cu₂(OH)PO₄ is generally stable below 250-400°C. jmaterenvironsci.comresearchgate.net
Upon heating, the compound experiences a significant weight loss corresponding to the removal of its hydroxyl (-OH) groups as water. labxing.comresearchgate.net This dehydroxylation process leads to the formation of new crystalline or amorphous phases. For example, studies have shown that heating Cu₂(OH)PO₄ results in its conversion to copper(II) oxyphosphate (Cu₄O(PO₄)₂). researchgate.netresearchgate.net Further heating to higher temperatures can lead to the formation of other copper phosphates, such as copper pyrophosphate (Cu₂P₂O₇) or tricopper bis(orthophosphate) (Cu₃(PO₄)₂). jmaterenvironsci.comiaea.org
A typical thermal decomposition pathway is as follows: Cu₂(OH)PO₄ → Cu₄O(PO₄)₂ + H₂O (gas)
The specific temperatures for these transformations can vary based on the initial sample's crystallinity and morphology. One study reported that after calcination at 850°C, Cu₂(OH)PO₄ was dehydrated to form Cu₄O(PO₄)₂. researchgate.net Another study using wet chemical precipitation found that the transformation from libethenite (Cu₂(OH)PO₄) to copper oxyphosphate began around 450°C, which then converted to other copper orthophosphates at 550–650°C. researchgate.netresearchgate.net
The table below outlines the key thermal events for copper hydroxide phosphate.
| Temperature Range | Event | Product(s) |
| ~250°C - 560°C | Onset of Dehydroxylation / Decomposition | Amorphous Phases, Copper Oxyphosphate (Cu₄O(PO₄)₂) labxing.comresearchgate.net |
| ~550°C - 650°C | Further Transformation/Crystallization | Copper Orthophosphates (e.g., Cu₃(PO₄)₂) jmaterenvironsci.comresearchgate.net |
| >750°C | Final Decomposition/Phase Stabilization | Copper Orthophosphates (e.g., Cu₃(PO₄)₂), Copper Oxide (CuO) researchgate.net |
Formation of Related Copper Phosphate Mineral Species
Copper hydroxide phosphate exists in nature as the mineral libethenite. wikipedia.orgwikipedia.org Discovered in 1823 and named after its type locality in Ľubietová, Slovakia, libethenite is an orthorhombic mineral found in the oxidized zones of copper ore deposits. wikipedia.orggeologyscience.ru It typically forms from the weathering of primary copper ores in the presence of phosphate-bearing solutions, often derived from the decomposition of minerals like apatite. wikipedia.orgaustralian.museum
Besides libethenite, several other basic copper phosphate minerals are known and are often found in association with each other. geologyscience.ruresearchgate.net These minerals represent different stoichiometries of copper, phosphate, and hydroxide ions and their relative stability depends on environmental factors like pH and phosphate concentration. geologyscience.ruaustralian.museum
Key mineralogical analogues include:
Pseudomalachite (Cu₅(PO₄)₂(OH)₄): This is the most common copper phosphate mineral found in nature and is a polymorph of reichenbachite and ludjibaite. mindat.orgwikipedia.orggeologyscience.ru It is monoclinic and often forms in environments with lower phosphate activity compared to libethenite. australian.museum
Reichenbachite (Cu₅(PO₄)₂(OH)₄): A monoclinic polymorph of pseudomalachite. mindat.orggeologyscience.ru
Ludjibaite (Cu₅(PO₄)₂(OH)₄): Another polymorph of pseudomalachite. geologyscience.ru
Cornetite (Cu₃(PO₄)(OH)₃): A rarer, orthorhombic basic copper phosphate. geologyscience.ru
The paragenetic relationship between these minerals indicates that libethenite tends to form under conditions of higher phosphate concentration, while pseudomalachite is more stable at lower concentrations. australian.museum These minerals are significant not only geologically but also as they can form as corrosion products on copper and bronze artifacts. geologyscience.rumfa.org
Structural Defects and Disorder in Copper Hydroxide Phosphate Crystals
Like all real crystalline materials, crystals of copper hydroxide phosphate are not perfect and contain various structural defects. libretexts.org These imperfections are interruptions in the regular, repeating arrangement of atoms within the crystal lattice and can significantly influence the material's physical and chemical properties. researchgate.net While detailed studies focusing exclusively on defects in Cu₂(OH)PO₄ are not abundant, the types of defects can be inferred from general principles of crystallography and studies of related materials. openaccessjournals.comwikipedia.org
Potential crystallographic defects in copper hydroxide phosphate can be categorized as follows:
Point Defects: These involve irregularities at a single lattice point.
Vacancies: A lattice site that would be occupied by an ion (e.g., Cu²⁺, OH⁻, or a PO₄³⁻ group) in a perfect crystal is empty.
Substitutional Defects: An impurity ion replaces one of the native ions in the lattice. For example, other divalent cations like Zn²⁺ or Co²⁺ can substitute for Cu²⁺, forming solid solutions. epa.gov Similarly, arsenate (AsO₄³⁻) can substitute for the phosphate (PO₄³⁻) group, as seen in the libethenite-olivenite solid solution series. researchgate.netresearchgate.net
Interstitial Defects: An extra atom or ion occupies a site in the crystal structure that is normally empty.
Line Defects (Dislocations): These are one-dimensional defects that represent a misalignment of lattice planes. The presence of dislocations can affect the mechanical strength and crystal growth mechanisms. researchgate.net
Planar Defects: These are two-dimensional imperfections, such as grain boundaries in polycrystalline aggregates (like spherulites) or stacking faults, where there is an error in the sequence of atomic layers.
Disorder can also be present, particularly in more complex structures or those synthesized under non-ideal conditions. This can involve the statistical distribution of different ions over the same crystallographic site or orientational disorder of ionic groups. nih.gov In some complex copper phosphate solid solutions, such disorder and the resulting lattice strain have been documented. researchgate.net The presence of such defects can create active sites that enhance properties like catalytic activity. researchgate.net
Advanced Spectroscopic and Microscopic Characterization of Copper Hydroxide Phosphate
X-ray Diffraction (XRD) Analysis
X-ray diffraction is a fundamental technique for the structural characterization of crystalline materials like copper hydroxide (B78521) phosphate (B84403). It provides information on phase purity, crystal structure, and crystallite size.
Phase Identification and Crystallinity Assessment
X-ray diffraction patterns of synthesized copper hydroxide phosphate consistently confirm the formation of the pure Cu₂(OH)PO₄ phase. researchgate.netresearchgate.net The peak positions in the XRD pattern are in close agreement with standard crystallographic data, such as that found in the JCPDS card File No. 36-0404. researchgate.netresearchgate.net The absence of diffraction peaks corresponding to other phases or impurities indicates the high purity of the synthesized material. researchgate.net
The diffraction peaks for Cu₂(OH)PO₄ are typically observed at specific 2θ angles. For instance, characteristic peaks have been reported at angles of 15°, 19°, 24.5°, 31°, 34°, 37.5°, and 39°. enpress-publisher.com The sharpness and intensity of these peaks are indicative of the material's crystallinity. Well-defined and sharp peaks suggest a high degree of crystallinity. enpress-publisher.com In some cases, depending on the synthesis method, the obtained copper hydroxide phosphate can be amorphous or poorly crystalline, as indicated by broad and less intense diffraction patterns. skb.comnih.gov
Lattice Parameter Determination and Structural Refinement
Structural refinement of XRD data allows for the precise determination of the lattice parameters of copper hydroxide phosphate. The compound crystallizes in the orthorhombic system. enpress-publisher.com For a related compound, copper(II) hydrogenphosphate (CuHPO₄), which adopts a rhombohedral structure, detailed crystallographic data has been reported. nih.gov While not identical, this data provides a reference for the type of structural information that can be obtained.
Table 1: Crystallographic Data for a Related Copper Phosphate Compound (CuHPO₄)
| Parameter | Value |
|---|---|
| Crystal system | Rhombohedral |
| Space group | R3 |
| a (Å) | 9.5145 (4) |
| α (°) | 114.678 (2) |
| V (ų) | 495.88 (6) |
| Z | 6 |
Data sourced from a study on CuHPO₄, provided for illustrative purposes of crystallographic analysis. nih.gov
For Cu₂(OH)PO₄, the structure consists of chains of edge-sharing, distorted [CuO₄(OH)₂] octahedra that are cross-linked by isolated PO₄ tetrahedra. rajpub.com This arrangement forms channels where dimers of edge-sharing [CuO₄(OH)] trigonal bipyramids are located. rajpub.com
Small-Angle (SAXS) and Wide-Angle (WAXS) X-ray Scattering for Nanostructure Analysis
Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are powerful techniques for analyzing the nanostructure of materials. SAXS probes larger structural features, typically in the range of 1 to 100 nanometers, by analyzing the scattering pattern at very small angles (typically below 10° 2θ). anton-paar.comanton-paar.com This makes it suitable for determining the size, shape, and distribution of nanoparticles or pores.
WAXS, on the other hand, provides information about the atomic-scale structure, such as crystal lattice arrangements, by analyzing the scattering at wider angles. anton-paar.comanton-paar.com When applied to nanostructured copper hydroxide phosphate, a combined SAXS/WAXS analysis could reveal details about the morphology and internal crystalline structure of the nanoparticles. For example, studies on nanostructured copper oxide have utilized these techniques to characterize their bulk morphologies. researchgate.net
Electron Microscopy Techniques
Electron microscopy offers direct visualization of the surface morphology and internal structure of copper hydroxide phosphate at high resolution.
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Distribution
Scanning electron microscopy (SEM) is widely used to investigate the surface topography and morphology of copper hydroxide phosphate. The morphology of Cu₂(OH)PO₄ can vary significantly depending on the synthesis conditions. researchgate.net
Reported morphologies include:
Elongated octahedral particles . researchgate.netresearchgate.net
Well-defined clusters with an orthorhombic prism habit , with crystal sizes exceeding 10 nm. enpress-publisher.com
Small flakes that tend to form clusters , particularly when synthesized without a solvent. enpress-publisher.com
SEM analysis also provides information on the particle size distribution and the degree of agglomeration. iwaponline.com For instance, in some preparations, the particles are uniformly distributed.
Table 2: Observed Morphologies of Copper Hydroxide Phosphate by SEM
| Synthesis Method | Observed Morphology | Source |
|---|---|---|
| Hydrothermal | Elongated octahedral | researchgate.netresearchgate.net |
| With solvent | Clusters with orthorhombic prism habit | enpress-publisher.com |
Transmission Electron Microscopy (TEM) for Nanostructure and Internal Morphology
Transmission electron microscopy (TEM) provides higher resolution imaging than SEM, allowing for the detailed examination of the nanostructure and internal morphology of copper hydroxide phosphate. TEM studies can reveal the shape of individual nanoparticles, their size, and their crystalline nature. skb.comnih.gov
For instance, TEM analysis of copper-based nanoparticles, including copper hydroxide, has shown wire-like morphologies with average diameters of about 13 nm and lengths ranging from 202 to 823 nm. nih.gov High-resolution TEM (HRTEM) can even resolve the crystal lattice fringes, providing direct evidence of the crystalline structure of the nanoparticles. researchgate.net TEM is also instrumental in observing the internal structure, such as core-shell formations or the presence of defects within the nanoparticles. nsf.govnist.gov
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition Mapping
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used to determine the elemental composition of a sample. When coupled with scanning electron microscopy (SEM), EDS can provide spatial distribution maps of the constituent elements. In the analysis of copper hydroxide phosphate, EDS is employed to confirm the presence and relative abundance of copper (Cu), phosphorus (P), and oxygen (O), verifying the compound's stoichiometry.
The technique operates by bombarding the sample with an electron beam, which excites electrons in the atoms of the sample, causing them to be ejected from their shells. Electrons from higher energy shells then fill the resulting vacancies, and the excess energy is released in the form of X-rays. The energy of these X-rays is characteristic of the element from which they were emitted. An EDS detector measures the energy and intensity of these X-rays to identify and quantify the elements present.
Studies employing EDS on synthesized copper hydroxide phosphate have successfully confirmed the expected elemental composition. For instance, analysis of Cu₂(OH)PO₄ prepared in the presence of a solvent showed a close correlation between the experimentally determined atomic percentages and the theoretical values, thus confirming the structure of the compound. researchgate.net The spatial distribution of these elements can also be visualized through elemental mapping, which provides a color-coded image showing the location of each element across the sample's surface, ensuring a homogeneous distribution and the absence of significant impurities. jeol.comresearchgate.net
Below is a data table comparing the theoretical and experimental elemental composition of copper hydroxide phosphate as determined by EDS analysis.
| Element | Theoretical Atomic % | Experimental Atomic % |
|---|---|---|
| O | 62.5 | 63.2 |
| P | 12.5 | 11.9 |
| Cu | 25.0 | 24.9 |
Vibrational Spectroscopy
Vibrational spectroscopy encompasses a group of analytical techniques that measure the interaction of electromagnetic radiation with the molecular vibrations of a material. These techniques are invaluable for identifying the functional groups present in a compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule. The method is based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of the bonds within the molecule. For copper hydroxide phosphate, the FTIR spectrum reveals characteristic absorption bands corresponding to the hydroxyl (OH), phosphate (PO₄), and copper-oxygen (Cu-O) groups. researchgate.netresearchgate.net
The presence of hydroxyl groups is typically identified by a strong absorption peak in the region of 3400-3600 cm⁻¹. researchgate.net The phosphate group exhibits several characteristic vibrational modes, including stretching and bending vibrations, which appear in the fingerprint region of the spectrum, typically between 400 and 1200 cm⁻¹. researchgate.netnih.gov Specifically, the P-O stretching vibrations are observed around 950-1100 cm⁻¹, while the O-P-O bending modes are found at lower wavenumbers. researchgate.net The vibrations of the copper-oxygen bonds are generally observed at even lower frequencies, typically below 600 cm⁻¹. researchgate.net
The following table summarizes the key FTIR absorption bands and their corresponding functional group assignments for copper hydroxide phosphate. researchgate.netresearchgate.netresearchgate.net
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3427 | O-H | Stretching |
| ~1065 | PO₄³⁻ | Stretching |
| ~965 | PO₄³⁻ | Bending |
| ~876 | Cu-O-H | Vibration |
| ~540 | Cu-O | Stretching |
| ~420 | Cu-O | Bending |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is another powerful vibrational spectroscopy technique that provides complementary information to FTIR. It is based on the inelastic scattering of monochromatic light, usually from a laser source. The frequency shifts between the incident and scattered light correspond to the vibrational modes of the molecules in the sample.
For copper hydroxide phosphate, Raman spectroscopy is particularly useful for identifying the vibrational modes of the phosphate and hydroxyl groups. nih.gov The stretching and bending vibrations of the PO₄ group are typically observed in the 900-1150 cm⁻¹ and 350-700 cm⁻¹ regions, respectively. nih.gov The stretching modes of the hydroxyl group are found at higher frequencies, generally above 3350 cm⁻¹, while the bending modes appear in the 700-900 cm⁻¹ range. nih.gov Lattice vibrations involving the copper ions are observed at frequencies below 350 cm⁻¹. nih.gov
The table below presents the characteristic Raman bands for copper hydroxide phosphate and their assignments. nih.govresearchgate.net
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| >3350 | O-H | Stretching |
| 900-1150 | PO₄³⁻ | Stretching |
| 700-900 | O-H | Bending |
| 350-700 | PO₄³⁻ | Bending |
| <350 | Cu-O | Lattice Vibrations |
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS)
X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy (XAS) are surface-sensitive techniques that provide detailed information about the elemental composition, chemical states, and electronic structure of materials.
Surface Chemical States and Elemental Composition (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
In the analysis of copper hydroxide phosphate, high-resolution XPS spectra of the Cu 2p, O 1s, and P 2p core levels provide valuable information about the chemical environment of each element. The Cu 2p spectrum is characteristic of the Cu²⁺ oxidation state, often exhibiting satellite peaks that are indicative of this valence state. researchgate.netresearchgate.net The O 1s spectrum can typically be deconvoluted into components corresponding to the phosphate group (PO₄³⁻), the hydroxyl group (OH⁻), and adsorbed water molecules. The P 2p spectrum confirms the presence of phosphorus in the phosphate form. researchgate.net
The following table summarizes the typical binding energies observed in the XPS analysis of copper hydroxide phosphate. researchgate.net
| Core Level | Binding Energy (eV) | Assignment |
|---|---|---|
| Cu 2p₃/₂ | ~934.5 | Cu²⁺ |
| Cu 2p₁/₂ | ~954.4 | Cu²⁺ |
| O 1s | ~531.0 | PO₄³⁻ |
| O 1s | ~532.5 | OH⁻ |
| P 2p | ~133.0 | PO₄³⁻ |
Electronic Structure and Oxidation States (XAS)
X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. XAS data are obtained by tuning the photon energy of an X-ray source to a range where core electrons can be excited. The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
For copper hydroxide phosphate, the Cu K-edge XANES spectra are particularly informative for confirming the oxidation state of copper. The position and features of the absorption edge are sensitive to the formal oxidation state and coordination chemistry of the absorbing atom. Studies on copper-containing phosphate materials have shown that the XANES spectra can confirm the predominance of the Cu²⁺ oxidation state. researchgate.netkent.ac.uk The pre-edge features in the XANES spectra can also provide insights into the local symmetry of the copper ions. Analysis of the EXAFS region can yield information about the coordination number and bond distances of the nearest-neighbor atoms to the copper center.
Research on copper in phosphate glasses has utilized XANES to confirm a predominant +2 oxidation state for copper, with the structural environment suggested to be octahedral with respect to oxygen. kent.ac.uk
Other Spectroscopic Methods (e.g., UV-Vis, EPR, NMR)
Beyond vibrational spectroscopy, several other spectroscopic techniques provide profound insights into the electronic structure, coordination environment, and magnetic properties of copper hydroxide phosphate (Cu₂(OH)PO₄). Methods such as Ultraviolet-Visible (UV-Vis) spectroscopy, Electron Paramagnetic Resonance (EPR), and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in characterizing the compound's d-electron configuration and the local environment of the copper and phosphate moieties.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within copper hydroxide phosphate. The resulting spectrum is primarily characterized by two distinct types of electronic transitions involving the Cu²⁺ ion: d-d transitions and ligand-to-metal charge transfer (LMCT) bands.
d-d Transitions: The Cu²⁺ ion has a d⁹ electron configuration, which leads to characteristic electronic transitions between d-orbitals. In copper hydroxide phosphate, the copper ion is typically found in a distorted octahedral coordination environment. researchgate.net This distortion lifts the degeneracy of the d-orbitals, allowing for transitions of electrons from lower energy d-orbitals to the higher energy, half-filled orbital upon absorption of light in the visible or near-infrared (NIR) region. docbrown.info These d-d transitions are responsible for the compound's distinctive blue-green color. A broad absorption band centered around 800 nm is typical for the d-d transitions of Cu²⁺ in this distorted octahedral geometry. researchgate.netjocpr.com The shape and position of this band are sensitive to the precise coordination geometry around the copper center. sol-gel.net
Ligand-to-Metal Charge Transfer (LMCT): At higher energies, in the UV region of the spectrum, a more intense absorption band is observed. This band, typically found around 250 nm, is attributed to a ligand-to-metal charge transfer (LMCT) transition. researchgate.net This transition involves the excitation of an electron from an orbital that is primarily ligand in character (from the oxygen atoms of the hydroxide or phosphate groups) to an empty or half-filled d-orbital of the Cu²⁺ ion. researchgate.net
The synthesis method and resulting morphology of copper hydroxide phosphate can influence the UV-Vis-NIR absorption spectra. For instance, materials prepared using different copper salt precursors may show variations in the intensity and exact position of their absorption bands. researchgate.net
Table 1: Representative UV-Vis Absorption Bands for Copper Hydroxide Phosphate
| Absorption Band (nm) | Assignment | Coordination Environment Inference |
|---|---|---|
| ~250 | Ligand-to-Metal Charge Transfer (O²⁻ to Cu²⁺) researchgate.net | Indicates electronic interaction between copper and ligand orbitals. |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons. Since copper(II) in copper hydroxide phosphate has a d⁹ configuration with one unpaired electron, it is EPR active. nih.gov The EPR spectrum provides detailed information about the local environment, symmetry, and magnetic properties of the Cu²⁺ centers. nih.gov
The spectrum for a powdered sample of a Cu(II) compound is typically anisotropic, characterized by different g-values along different molecular axes. For a complex with axial symmetry, the spectrum is described by two principal g-values: g∥ (parallel to the principal symmetry axis) and g⊥ (perpendicular to the axis). ethz.ch The values of g∥ and g⊥ can help determine the ground electronic state and the geometry of the copper site. libretexts.org For most axially elongated octahedral or square planar Cu(II) complexes, g∥ > g⊥ > 2.0023 (the g-value for a free electron). ethz.ch
Furthermore, the copper nucleus has a nuclear spin (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes), which couples with the electron spin to produce a hyperfine structure. libretexts.org This results in a splitting of the EPR signal into four lines (2I + 1 = 4) in the parallel region, characterized by the hyperfine coupling constant A∥. ethz.chlibretexts.org The magnitude of A∥ is indicative of the covalency of the copper-ligand bonds and the nature of the coordinating atoms. dtu.dk In some cases, superhyperfine splitting due to interaction with ligand nuclei (like ³¹P) can also be observed, providing direct evidence of covalent bonding. nih.gov
Table 2: Typical EPR Spectral Parameters for Cu(II) in Phosphate/Hydroxide Environments
| Parameter | Typical Value Range | Information Derived |
|---|---|---|
| g∥ | 2.25 - 2.40 | Relates to the electronic ground state and axial symmetry of the Cu²⁺ site. libretexts.orgresearchgate.net |
| g⊥ | 2.05 - 2.08 | Relates to the electronic ground state and perpendicular symmetry of the Cu²⁺ site. libretexts.org |
Note: These are typical ranges for Cu(II) complexes with oxygen-based ligands and may vary for the specific structure of copper hydroxide phosphate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. However, its application to copper hydroxide phosphate is complex due to the paramagnetic nature of the Cu(II) ion. Paramagnetic centers can cause significant broadening and shifting of NMR signals, often rendering them unobservable with standard high-resolution solution NMR techniques. huji.ac.il
Despite these challenges, NMR can provide valuable information, particularly through ³¹P NMR and solid-state NMR techniques.
³¹P NMR: The phosphorus-31 nucleus is a sensitive NMR probe. rasayanjournal.co.in In diamagnetic phosphate compounds, ³¹P NMR provides sharp signals whose chemical shifts are indicative of the local chemical environment. For paramagnetic compounds like copper hydroxide phosphate, the interaction with the unpaired electron on the Cu²⁺ center leads to very broad signals. However, the observation of a significant chemical shift can confirm the coordination of the phosphate group to the copper ion. researchgate.net Studies on related copper(I) complexes, which are diamagnetic (d¹⁰), show that ³¹P chemical shifts are highly sensitive to coordination geometry and bonding. rasayanjournal.co.inrsc.org
Solid-State NMR: Solid-state NMR techniques, such as Cross Polarization Magic Angle Spinning (CP/MAS), can be employed to obtain structural information for solid materials. For copper hydroxide phosphate, ³¹P MAS NMR could potentially provide information on the number of distinct phosphate environments in the crystal lattice and the nature of the P-O-Cu linkages, although the paramagnetic broadening from Cu(II) remains a significant challenge.
Direct NMR observation of the copper nuclei (⁶³Cu and ⁶⁵Cu) is generally only feasible for diamagnetic Cu(I) compounds, as the paramagnetic Cu(II) state leads to signals that are too broad to detect with high-resolution NMR. huji.ac.il
Table 3: Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| Copper hydroxide phosphate | Cu₂(OH)PO₄ |
| Copper(II) | Cu²⁺ |
Catalytic Research Applications of Copper Hydroxide Phosphate
Oxidation and Hydroxylation Catalysis
Cu₂(OH)PO₄ has demonstrated notable efficacy as a heterogeneous catalyst in a range of oxidation and hydroxylation reactions, particularly those utilizing hydrogen peroxide (H₂O₂) as an oxidant. Its unique crystalline structure is believed to play a crucial role in its catalytic activity researchgate.net.
Catalytic Activity in Aromatic Compound Oxidation
Copper hydroxide (B78521) phosphate (B84403) is recognized as a highly active catalyst for the wet oxidation of aromatic compounds researchgate.netenpress-publisher.com. It facilitates the oxidation of various aromatics, including benzene and naphthol, using hydrogen peroxide as the oxidizing agent researchgate.netresearchgate.net. The catalytic activity is attributed to the specific structure of Cu₂(OH)PO₄, which promotes the formation of highly reactive hydroxyl radicals (•OH) researchgate.netscispace.com. These radicals are key intermediates that drive the oxidation process researchgate.net. The OH groups within the catalyst's structure are thought to be the source of these active radical species researchgate.net.
Phenol (B47542) Hydroxylation Mechanisms and Selectivity
In the hydroxylation of phenol, Cu₂(OH)PO₄ serves as an effective catalyst, converting phenol into dihydroxybenzenes, primarily catechol and hydroquinone researchgate.net. The reaction typically employs hydrogen peroxide as a green oxidant researchgate.netresearchgate.net. The catalytic mechanism involves the generation of hydroxyl radicals, which are considered the primary intermediates responsible for the hydroxylation researchgate.netpku.edu.cn. Electron spin resonance (ESR) studies have confirmed the presence of strong signals corresponding to •OH radicals during the reaction, with their intensity correlating to the catalytic conversion rate researchgate.netresearchgate.net.
The morphology of the Cu₂(OH)PO₄ crystals can influence catalytic performance; for instance, a sheet-like morphology with a higher percentage of reactive facets has shown enhanced activity researchgate.net. Several factors can be adjusted to optimize the reaction, including temperature, reaction time, and the molar ratio of phenol to H₂O₂ researchgate.net.
Degradation of Organic Dyes (e.g., Methylene Blue, Rhodamine B)
Copper hydroxide phosphate is an effective catalyst for the degradation of organic dyes, including Methylene Blue (MB) and Rhodamine B (RhB) researchgate.netresearchgate.net. This degradation is often achieved through photocatalysis, where the material is activated by light to break down the complex dye molecules researchgate.netresearchgate.net. The photocatalytic performance is dependent on the catalyst's morphology, with hierarchical and walnut-shaped superstructures showing excellent activity due to high surface area and enhanced light absorption researchgate.net.
In a process involving hydrogen peroxide under visible light, Cu₂(OH)PO₄ facilitates the decomposition of MB through the generation of hydroxyl radicals jim.org.cn. The effectiveness of Cu₂(OH)PO₄ has been demonstrated in both UV-visible and near-infrared (NIR) light conditions, highlighting its potential for utilizing a broad spectrum of solar energy researchgate.net.
Epoxidation of Styrene and Olefins
Cu₂(OH)PO₄ is a highly active and selective catalyst for the epoxidation of olefins, such as styrene and cyclohexene, to form their corresponding epoxides scispace.comresearchgate.netresearchgate.net. This process can utilize either hydrogen peroxide or molecular oxygen as the oxidant researchgate.netresearchgate.net. In the epoxidation of styrene, the primary products are styrene epoxide and benzaldehyde, with the catalyst showing high selectivity towards the epoxide researchgate.netresearchgate.net. The catalytic activity is attributed to the formation of hydroxyl radicals scispace.comresearchgate.net. Research indicates that Cu₂(OH)PO₄ is more active and selective than simple copper(II) phosphate salts for these reactions researchgate.net.
| Substrate | Oxidant | Primary Product | Key Finding | Reference |
|---|---|---|---|---|
| Styrene | Hydrogen Peroxide | Styrene Epoxide | Catalyst is very active and shows high selectivity for styrene epoxide. | researchgate.netresearchgate.net |
| Olefins and Alcohols | Molecular Oxygen (Air) | Corresponding Epoxides/Oxidized Products | Catalyst is highly active under air pressure. | scispace.comresearchgate.net |
| Cyclohexene | Molecular Oxygen | Allylic Oxidation Products | Selectivity to the epoxide was found to be around 5%, with allylic oxidation being the main pathway. | dtu.dk |
Direct Methane (B114726) Oxidation
While various copper phosphate compounds have been investigated for the direct oxidation of methane, research has predominantly focused on structures such as copper pyrophosphate (Cu₂P₂O₇) and other related forms nih.gov. There is limited specific information available in the reviewed literature regarding the application of copper hydroxide phosphate (Cu₂(OH)PO₄) for direct methane oxidation, an area that remains a significant challenge in catalysis researchgate.net.
Photocatalytic Mechanisms and Performance
Copper hydroxide phosphate is a unique photocatalyst capable of absorbing light across a wide range of the solar spectrum, including ultraviolet (UV), visible, and near-infrared (NIR) regions rsc.orgworldscientific.comrsc.orgsci-hub.ru. This broad absorption, particularly in the NIR region which constitutes a large portion of solar energy, makes it a promising material for efficient solar energy utilization rsc.orgsci-hub.ru.
The photocatalytic mechanism of Cu₂(OH)PO₄ involves the generation of electron-hole pairs upon light irradiation rsc.orgsemanticscholar.org. The crystal structure, which contains distorted polyhedrons of CuO₄(OH)₂ octahedra and CuO₄(OH) trigonal bipyramids, is believed to facilitate this activity sci-hub.runih.gov. The photogenerated charges can then migrate to the catalyst's surface to participate in redox reactions, leading to the formation of reactive oxygen species (ROS) like hydroxyl radicals preprints.org. These ROS are highly effective in degrading organic pollutants semanticscholar.orgnih.gov.
The performance of Cu₂(OH)PO₄ as a photocatalyst is influenced by several factors:
Morphology: Hierarchical superstructures, such as those with a walnut shape, provide a high surface area, which enhances photocatalytic activity by increasing active sites and light absorption researchgate.net.
Light Source: The catalyst shows activity under visible light and is notably one of the first photocatalysts found to be active in the NIR region researchgate.netrsc.org. Its activity can be significantly enhanced by NIR lasers, a phenomenon attributed to both photothermal effects and increased production of electron-hole pairs worldscientific.com.
Composite Materials: Combining Cu₂(OH)PO₄ with other materials, such as reduced graphene oxide (rGO), can enhance performance by improving the separation of photogenerated electron-hole pairs and reducing their recombination rate semanticscholar.orgnih.gov.
Photo-Fenton-Like Processes: In the presence of hydrogen peroxide, the photocatalytic activity of Cu₂(OH)PO₄ is significantly boosted semanticscholar.orgnih.gov. This is due to a combined photo-Fenton-like effect where light irradiation accelerates the generation of hydroxyl radicals from H₂O₂ catalyzed by the copper ions, leading to much faster degradation of pollutants researchgate.netsemanticscholar.org.
Visible and Near-Infrared Light Activation
Copper hydroxide phosphate (Cu₂(OH)PO₄) has emerged as a significant photocatalyst due to its ability to be activated by a broad spectrum of light, including visible and near-infrared (NIR) radiation. researchgate.netynu.edu.cn This characteristic is a notable advantage over many traditional photocatalysts, such as titanium dioxide, which are primarily activated by ultraviolet (UV) light, a small fraction of the solar spectrum. ynu.edu.cn The capacity to harness visible and NIR light, which constitute a significant portion of solar energy, makes Cu₂(OH)PO₄ a promising material for solar-driven chemical reactions. ynu.edu.cnresearchgate.net
Research has demonstrated the photocatalytic activity of Cu₂(OH)PO₄ in the degradation of various organic dyes, such as methylene blue, under visible light irradiation (λ > 410 nm). researchgate.netresearchgate.net Furthermore, its activity extends into the near-infrared region, where it has been shown to be effective in decomposing pollutants like 2,4-dichlorophenol. researchgate.netresearchgate.net This NIR activation is attributed to the facile transfer of photogenerated electrons between the different copper(II) sites within the crystal structure. researchgate.net The unique light-absorption properties of copper-based phosphates, which can span from visible to NIR, are influenced by factors such as chemical composition, structure, and the presence of point defects. researchgate.net
The synthesis of Cu₂(OH)PO₄/g-C₃N₄ Z-scheme photocatalysts has been shown to exhibit strong light absorption from the UV to the NIR region, leading to enhanced photocatalytic hydrogen peroxide production. researchgate.net This broad-spectrum response underscores the potential of copper hydroxide phosphate-based materials in various light-driven applications.
Table 1: Photocatalytic Activity of Copper Hydroxide Phosphate under Different Light Conditions
| Pollutant | Light Source | Wavelength | Outcome | Reference |
|---|---|---|---|---|
| Methylene Blue | Visible Light | > 410 nm | Degradation | researchgate.netresearchgate.net |
| 2,4-Dichlorophenol | Near-Infrared Light | Not Specified | Decomposition | researchgate.netresearchgate.net |
| Rhodamine B | Visible Light | > 420 nm | Decomposition | researchgate.net |
| Rhodamine B | Near-Infrared Light | Not Specified | Decomposition in the presence of H₂O₂ | researchgate.net |
Role of Hierarchical Superstructures in Photocatalysis
The morphology and structure of copper hydroxide phosphate at the micro- and nanoscale play a crucial role in its photocatalytic efficiency. researchgate.net Researchers have successfully synthesized Cu₂(OH)PO₄ with complex three-dimensional (3D) hierarchical superstructures, such as flower-shaped and walnut-shaped microspheres, using methods like the template-free hydrothermal route. researchgate.netsemanticscholar.orgknu.ac.kr These intricate structures are self-assembled from smaller building blocks like nanoplates. researchgate.net
The formation of these hierarchical superstructures is significant because it directly influences the material's optical and catalytic properties. researchgate.net For instance, the morphology of Cu₂(OH)PO₄ can affect its ability to absorb visible light. researchgate.net Studies have shown that walnut-shaped Cu₂(OH)PO₄ superstructures exhibit excellent absorption of visible light and possess a high Brunauer-Emmett-Teller (BET) surface area, both of which contribute to superior photocatalytic performance in the degradation of methylene blue. researchgate.net The high surface area provides more active sites for the reaction to occur, while the enhanced light absorption increases the generation of electron-hole pairs.
The synthesis conditions, such as pH, can be adjusted to control the morphology of the resulting Cu₂(OH)PO₄, varying from microrods to walnut-shaped microspheres. researchgate.net This control over the architecture allows for the tuning of the photocatalytic activity, as the velocity of organic degradation is often dependent on the catalyst's morphology. researchgate.net The self-assembly of nanoplates into these ordered superstructures is thought to be driven by electrostatic forces during the synthesis process. researchgate.net
Photo-assisted Fenton-like Processes for Pollutant Degradation
Copper hydroxide phosphate has demonstrated significant catalytic activity in photo-assisted Fenton-like processes for the degradation of organic pollutants in water. nih.govresearchgate.net In these processes, the catalyst facilitates the decomposition of hydrogen peroxide (H₂O₂) to produce highly reactive oxygen species (ROS), which then oxidize and break down pollutants. nih.govnih.gov The addition of light, particularly visible light, can significantly enhance the efficiency of this process. nih.govnih.gov
Studies have shown that while copper(II) phosphate may not be a highly efficient photocatalyst on its own, its activity in a Fenton-like reaction is substantially boosted upon exposure to visible light (λ > 400 nm). nih.gov For the degradation of the antibiotic ciprofloxacin (B1669076), copper(II) phosphate was found to be significantly more active than commercial copper(II) oxide in both dark and photo-assisted Fenton-like reactions. nih.govresearchgate.netnih.gov The degradation kinetics of ciprofloxacin in the presence of copper(II) phosphate follow pseudo-first-order kinetics. nih.govnih.gov
Fundamental Catalytic Mechanisms and Active Sites
Generation and Role of Hydroxyl Radicals (•OH)
A key aspect of the catalytic activity of copper hydroxide phosphate, particularly in oxidation reactions, is the generation of highly reactive hydroxyl radicals (•OH). researchgate.netresearchgate.net These radicals are powerful, non-selective oxidizing agents that can effectively degrade a wide range of organic pollutants. mdpi.com The formation of •OH radicals has been confirmed through techniques like electron spin resonance (ESR), which has detected strong signals corresponding to these species during the catalytic hydroxylation of phenol over a Cu₂(OH)PO₄ catalyst. researchgate.net
In Fenton-like processes, the primary mechanism for •OH generation is the reaction between copper ions and hydrogen peroxide. nih.govnih.gov The catalyst facilitates the decomposition of H₂O₂ to produce these radicals. rsc.org The intensity of the •OH signal has been shown to be linearly related to the catalytic conversion, indicating that hydroxyl radicals are crucial intermediates in these reactions. researchgate.net In photo-assisted Fenton-like systems, light irradiation further promotes the generation of •OH radicals, leading to enhanced degradation of contaminants. researchgate.net The dominant role of •OH in the degradation process has been confirmed by experiments where the addition of •OH scavengers, like tert-butanol, completely prevents the breakdown of target pollutants. researchgate.net
Electron Transfer Processes Involving Copper Ions
The catalytic and photocatalytic properties of copper hydroxide phosphate are intrinsically linked to electron transfer processes involving its copper ions. researchgate.net The crystal structure of Cu₂(OH)PO₄ contains two distinct copper(II) sites: one with an octahedral geometry and another with a trigonal bipyramidal geometry. researchgate.netresearchgate.net The near-infrared activation of this material is attributed to the efficient transfer of photogenerated electrons from the trigonal bipyramidal Cu(II) sites to the adjacent octahedral Cu(II) sites. researchgate.net
In photo-assisted Fenton-like processes, electron transfer plays a crucial role in the catalytic cycle. The reduction of Cu(II) to Cu(I) is a key step, which is then followed by the classical Fenton reaction where Cu(I) reacts with H₂O₂ to generate hydroxyl radicals. nih.gov Light irradiation can accelerate this reduction process. researchgate.net In some copper-catalyzed photoredox reactions, the excited state of a Cu(I) complex can transfer an electron to an acceptor molecule, becoming oxidized to Cu(II). Subsequently, the Cu(II) species accepts an electron from a donor to regenerate the ground-state Cu(I), completing the catalytic cycle. nih.gov The ability of copper ions to readily cycle between different oxidation states (Cu⁰, Cu⁺, Cu²⁺) is fundamental to its catalytic activity in these electron transfer-mediated reactions. nih.gov
Influence of Crystal Facets and Surface Morphology on Catalytic Activity
Research on Cu₂(OH)PO₄ nanocrystals with different morphologies has shown that the exposed crystal facets play a critical role in their photocatalytic performance. For example, elongated truncated bipyramids of Cu₂(OH)PO₄ that predominantly expose the {100} facets exhibit superior photocatalytic activity. researchgate.net This enhanced activity is attributed to the presence of 100% five-coordinate copper atoms (Cu₅c) on these {100} facets, which are believed to be the active sites. researchgate.net
Environmental Remediation and Adsorption Studies
Phosphate (B84403) Removal and Adsorption Mechanisms
Copper hydroxide (B78521) phosphate and related copper-modified materials are effective in adsorbing excess phosphate from water, a key factor in mitigating eutrophication. The mechanisms involved are multifaceted, encompassing ion exchange, and specific adsorption processes.
The removal of phosphate ions is often facilitated by ion exchange, where phosphate species in solution are swapped for other ions on the adsorbent's surface. In the context of copper-containing materials, this process can involve hydroxyl ions. The mechanism for phosphate removal by materials like calcium hydroxide modified copper tailings involves electrostatic attraction and surface precipitation. researchgate.netnih.gov The surface of the adsorbent can be modified to enhance this electrostatic interaction. researchgate.net The pH of the solution plays a critical role, as it influences the surface charge of the adsorbent and the speciation of the phosphate ions. academicjournals.orgresearchgate.net For instance, the phosphate removal rate by modified copper tailings was observed to increase with a rise in pH under alkaline conditions. researchgate.netnih.gov The primary adsorption mechanism can be a combination of ligand exchange and electrostatic attraction. researchgate.net
The efficiency and rate of phosphate adsorption are described by kinetic models and equilibrium isotherms. Studies show that the adsorption process is often rapid, with over 98% of phosphate removal being achieved within the first 5 minutes of contact in some systems. academicjournals.org The pseudo-second-order kinetic model frequently provides the best fit for experimental data, suggesting that the rate-limiting step may be chemisorption. academicjournals.orgresearchgate.netmdpi.com
Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe the equilibrium state of adsorption. The Freundlich isotherm has been found to best describe the equilibrium data for phosphate removal by certain anion exchangers, while other studies show a good correlation with the Langmuir model. researchgate.netmdpi.com These models help in determining the maximum adsorption capacity of the material. For example, reducing the size of adsorbent particles can significantly increase the kinetic constant of phosphate adsorption. mdpi.com
| Adsorbent System | Kinetic Model | Rate Constant (k₂) | Reference |
|---|---|---|---|
| Ca/Cr Layered Double Hydroxide | Pseudo-Second-Order | 0.172 - 6.656 mg/g min⁰.⁵ | academicjournals.org |
| Granular Ferric Hydroxide (GFH) | Pseudo-Second-Order | Not specified | mdpi.com |
| Ultra-sonicated GFH | Pseudo-Second-Order | 5.6-fold increase vs GFH | mdpi.com |
| Amberlite IRA-67 | Second-Order | Not specified | researchgate.net |
| Adsorbent System | Isotherm Model | Parameters | Reference |
|---|---|---|---|
| Amberlite IRA-67 | Freundlich | K_F = 14.15, n = 0.36 | researchgate.net |
| Granular Ferric Hydroxide | Langmuir | q_max available | mdpi.com |
To enhance selectivity and adsorption capacity, anion exchange resins can be decorated with metal ions, including copper. researchgate.net In these systems, the copper (Cu²⁺) ions play a crucial role by driving the diffusion of phosphate from the liquid phase to the resin. researchgate.net This interaction induces the phosphate species to bond with multiple amine groups on the resin, enhancing selectivity through complexation. researchgate.net This bio-inspired approach mimics phosphate-binding proteins, achieving a balance between high adsorption and efficient regeneration. researchgate.net Copper-modified weak anion exchange resins have demonstrated high phosphate adsorption capacities, ranging from 31.94 to 61.03 mg-P/g. researchgate.net A key advantage of these copper-decorated exchangers is their ease of regeneration; the adsorbed phosphate can be repelled and desorbed under weakly alkaline conditions. researchgate.net
Heavy Metal Ion Sequestration and Adsorption
Phosphate-based materials, including those involving copper, are effective in removing heavy metal ions from wastewater. The mechanism often involves precipitation, surface complexation, and ion exchange. acs.orgnih.gov Phosphate compounds can effectively reduce the activity and bioavailability of heavy metals like copper (Cu²⁺) and zinc (Zn²⁺) in aqueous solutions. nih.gov For instance, materials like hydroxyapatite (B223615) and calcium phosphate have demonstrated high removal rates for both Cu²⁺ and Zn²⁺. nih.gov The functional groups present in adsorbents, such as carboxyl, hydroxyl, and phosphate groups, can bind metal ions. nih.gov Studies on novel composites, like phosphoric acid-modified biochar-chitosan, show significant removal efficiencies for Cu²⁺, Ni²⁺, and Zn²⁺, governed by surface complexation, electrostatic attraction, and ion-exchange mechanisms. acs.org
Corrosion Inhibition Studies in Aqueous Systems
The application of copper phosphate compounds extends to the protection of metals from corrosion in neutral aqueous environments.
Copper hydroxide phosphate is known to function as a corrosion inhibitor by forming a protective layer on metal surfaces, which prevents oxidation and corrosion. This protective film is a conversion coating, formed by a chemical reaction between the metal cations and the phosphate inhibitor. mdpi.com In the case of steel, phosphate-based inhibitors can react with corrosion products to form a more stable, protective passive film that diminishes the corrosive effects of ions like chloride. mdpi.com Similarly, organophosphate compounds can form self-assembled monolayers on copper surfaces, providing a barrier against corrosive agents. researchgate.net The effectiveness of this protective film depends on factors such as the concentration of the inhibitor and the immersion time. mdpi.comresearchgate.net
Interference with Cupric Hydroxide Aging Processes
In water distribution systems, the aging of copper-containing materials is a critical process that influences the long-term solubility and release of copper into the water. This process typically involves the transformation of relatively soluble, amorphous cupric hydroxide (Cu(OH)₂) into more thermodynamically stable and less soluble crystalline forms like tenorite (CuO) or malachite (Cu₂(OH)₂CO₃) over time. However, the presence of orthophosphate in water can significantly interfere with this natural aging process. researchgate.net
Research has shown that orthophosphate can stop or slow down the beneficial aging of cupric hydroxide. researchgate.net The proposed mechanism for this interference involves the precipitation of copper phosphate minerals. These precipitates effectively interrupt the usual cupric hydroxide-to-malachite/tenorite aging pathway. researchgate.net Instead of the formation of more stable copper oxides or carbonates, copper phosphate compounds may form on the surface, preventing the transition to less soluble solids. This interference is a key consideration in water treatment, as orthophosphate is often intentionally added as a corrosion inhibitor for lead and copper pipes. researchgate.net While the inhibitory mechanism is not fully understood, the interaction of orthophosphate with the cupric hydroxide films is a crucial factor in its effectiveness and its impact on copper solubility. researchgate.net
Empirical and Geochemical Modeling of Orthophosphate Impact on Copper Solubility
Predicting the solubility of copper in drinking water is complex, and traditional chemical equilibrium models have often failed to provide accurate predictions, especially in the presence of orthophosphate. researchgate.netnih.govnih.gov To address this, empirical models have been developed to better estimate copper levels based on key water quality parameters.
One such empirical model was developed and validated using data from extensive bench-scale copper precipitation experiments. This model calculates copper solubility by considering pH, dissolved inorganic carbon (DIC), and orthophosphate concentration. nih.govnih.gov The reliability of this model was tested against a large dataset of 851 observations from two decades of research and field reports, yielding a strong correlation between predicted and observed copper levels, with a regression coefficient (R²) of 0.86. researchgate.netnih.govnih.gov A notable characteristic of the model is its tendency to be conservative, generally overestimating copper levels, particularly at lower actual concentrations. nih.gov
Studies supporting the model's development have demonstrated that orthophosphate consistently reduces copper solubility across a range of pH values, with a particularly strong effect at a pH below 8.0. nih.gov The extent of this reduction is directly related to the orthophosphate concentration. For instance, at a pH of 7.0 and a DIC of 10 mg C/L, increasing orthophosphate doses led to a progressive decrease in soluble copper. nih.gov
| Orthophosphate Dose (mg PO₄/L) | Soluble Copper (mg/L) |
|---|---|
| 0 (Control) | ~2.25 |
| 0.1 | 1.3 |
| 0.6 | 0.7 |
| 1.5 | 0.6 |
| 3.1 | 0.4 |
The research also explored the impact of pH and DIC on copper solubility in the presence of orthophosphate. The results show a clear trend of decreasing copper solubility with increasing pH, especially in the presence of orthophosphate. nih.gov
| pH | Soluble Copper (mg/L) at 10 mg C/L DIC | Soluble Copper (mg/L) at 50 mg C/L DIC | Soluble Copper (mg/L) at 100 mg C/L DIC |
|---|---|---|---|
| ~6.5 | ~1.0 | ~1.2 | ~1.5 |
| ~7.0 | ~0.4 | ~0.5 | ~0.6 |
| ~7.5 | ~0.2 | ~0.2 | ~0.2 |
| ~8.0 | <0.1 | <0.1 | <0.1 |
| ~8.5 | <0.1 | <0.1 | <0.1 |
These empirical findings are crucial for water utilities in managing copper levels and optimizing corrosion control strategies. afit.edu
Wastewater Treatment Applications Beyond Phosphate Removal
While copper hydroxide and related compounds are studied for phosphate adsorption, they also have applications in wastewater treatment that extend beyond phosphorus removal. One significant application is in the control of harmful algal blooms (HABs). Certain copper compounds, including copper hydroxide, can be used as chemical agents to kill the algae that constitute these blooms. researchgate.net The decay of these blooms can release nutrients back into the water, but the initial control of the bloom itself is a critical management step. researchgate.net
Furthermore, materials containing copper compounds are being investigated for the removal of other contaminants from wastewater. For example, studies using copper tailings modified with calcium hydroxide have shown a fixing effect on various heavy metal ions. nih.gov In experiments conducted at a pH of 8, the content of all measured heavy metal elements in the solution met the limits for Class III surface water quality standards after treatment, indicating that the modified copper material can effectively immobilize these metals. nih.gov This suggests a role for copper-based materials in broader wastewater treatment scenarios, addressing contamination by both nutrients and heavy metals.
Advanced Material Applications Excluding Energy Storage
Semiconductor Applications
Copper hydroxide (B78521) phosphate (B84403) is identified as a semiconductor material. americanelements.com This characteristic underpins its potential use in various electronic and optoelectronic devices.
Copper hydroxide phosphate is noted for its application in high power and high frequency devices. americanelements.com The integration of novel semiconductor materials is crucial for advancing high-power and high-frequency electronics, which are essential for modern communications and power systems. While specific research on the integration of copper hydroxide phosphate into these devices is not extensively detailed in the available literature, its classification as a semiconductor suggests its potential role in such applications. americanelements.com The performance of semiconductor devices in high-power and high-frequency scenarios is dependent on material properties such as band gap, electron mobility, and thermal stability.
The application of copper hydroxide phosphate extends to laser and other photodiode technologies. americanelements.com Photodiodes and lasers are fundamental components of optoelectronic systems, with applications in communications, sensing, and imaging. The functionality of these devices is intrinsically linked to the semiconductor material's ability to interact with light, specifically its capacity for photon absorption and emission. The band gap of a semiconductor is a critical parameter in determining the wavelength of light it can absorb or emit. While the precise band gap of copper hydroxide phosphate is not widely reported, related copper compounds have been investigated for their semiconductor properties. For instance, cuprous hydroxide (CuOH) is identified as an indirect band gap semiconductor with a band gap varying between 2.73 eV and 3.03 eV depending on its bond network configuration. nih.gov Copper phosphate compounds have been noted to possess primary optical bandgaps in the range of 2.8–3.6 eV. researchgate.net
Chemical Sensor Development
The electrochemical properties of copper-based materials, including copper hydroxide phosphate, have led to their use in the development of chemical sensors. These sensors are designed for the detection of specific ions in aqueous solutions, which is critical for environmental monitoring and industrial process control.
There is a growing interest in the development of potentiometric sensors for the detection of phosphate ions in water. One area of research involves the use of all-solid-state electrodes that incorporate copper and copper phosphate. These sensors operate on the principle of measuring a potential difference that correlates with the concentration of the target ion. In one study, a novel all-solid-state phosphate ion-selective electrode was developed by integrating copper, copper nanoparticles, and copper phosphate. This was achieved by modifying a copper substrate with a copper nanoparticle film and then creating a lamellar copper phosphate film through electrochemical treatment.
The performance of such sensors is evaluated based on several key parameters, including their detection range, response time, stability, and selectivity. The developed copper phosphate-based electrode demonstrated the ability to detect phosphate ions in solutions with a pH ranging from 6 to 11, with optimal performance in neutral solutions at pH 7. The sensor exhibited a Nernstian response, a characteristic behavior of ion-selective electrodes.
Performance of a Potentiometric Phosphate Ion Sensor
| Parameter | Value |
|---|---|
| Detection Limit | 1 x 10⁻⁶ M |
| Response Time | < 10 seconds |
| Stability | Functional for over two months |
| pH Range | 6 to 11 |
The mechanism behind the electrochemical sensing of phosphate ions using copper-based electrodes involves the interaction between the phosphate ions in the solution and the copper phosphate on the electrode surface. The modification of the copper substrate with copper nanoparticles and a lamellar copper phosphate film significantly enhances the electrode's electron transfer efficiency. This microstructure, with its large specific surface area, improves the electrode's responsiveness to the target ions by accelerating the attainment of chemical equilibrium on the electrode surface. This, in turn, boosts the sensor's sensitivity and stability. The electrode's potential is influenced by the concentration of phosphate ions, and this relationship forms the basis of the potentiometric measurement. The selectivity of the sensor is a crucial aspect, and it has been shown that the electrochemical equilibrium is not significantly influenced by common competing species such as HCO₃⁻, NO₃⁻, Cl⁻, and SO₄²⁻ at concentrations up to 1 mM.
Separation Processes and Adsorbent Technologies
Copper hydroxide phosphate and related copper-based materials have shown promise in separation processes, particularly as adsorbents for the removal of pollutants from water. The large pores in copper hydroxyphosphate compounds make them potentially useful as selective agents and adsorbents in separation processes. semanticscholar.org
The removal of phosphate from wastewater is a significant environmental concern due to the issue of eutrophication. Research has explored the use of various materials for phosphate adsorption. One study investigated a brass scrubber filter with a surface modified to form a copper hydroxide nanocomposite structure for phosphate removal. americanelements.com The mechanism of phosphate removal in this system is attributed to the ion exchange between the phosphate ions and the hydroxyl ions of the copper hydroxide on the filter's surface. americanelements.com The results indicated that the surface-modified brass scrubber filter could rapidly remove phosphate, with approximately 1.6 mg of phosphate removed per gram of the filter. americanelements.com
Other research has focused on nanostructured iron(III)-copper(II) binary oxides as adsorbents for phosphate. uq.edu.au In this case, the adsorption mechanism is believed to involve the replacement of surface sulfate (B86663) and hydroxyl groups by phosphate species and the formation of inner-sphere surface complexes. uq.edu.au The maximum phosphate adsorption capacity of the Fe-Cu binary oxide was found to be 35.2 mg/g at a pH of 7.0. uq.edu.au
Hierarchical CuAl/biomass carbon fiber layered double hydroxide has also been investigated as an efficient adsorbent for phosphates from wastewater. doi.org The adsorption mechanism in this system involves anion-exchange, electrostatic attraction, and ligand exchange. doi.org
Adsorption Capacities of Various Copper-Based Adsorbents for Phosphate
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | pH Condition |
|---|---|---|
| Brass Scrubber with Copper Hydroxide Nanocomposite | 1.6 | Not specified |
| Nanostructured Fe-Cu Binary Oxides | 35.2 | 7.0 |
| Hierarchical CuAl/Biomass Carbon Fiber Layered Double Hydroxide | 100 | 8.0 |
Anti-microbial and Biocidal Formulations
Copper hydroxide phosphate and related copper-phosphate compounds have garnered significant attention for their potent anti-microbial and biocidal properties. Research has demonstrated their efficacy against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. These compounds are utilized in various formulations, from agricultural fungicides to advanced antimicrobial materials.
The biocidal activity of these compounds is primarily attributed to the release of copper ions (Cu²⁺). researchgate.netnih.gov These ions are highly reactive and can interact with microbial cells through multiple mechanisms. One key mechanism involves the disruption of cellular functions by binding to proteins and enzymes, which interferes with their activity and compromises essential life processes. ucanr.edu Copper ions can also generate reactive oxygen species (ROS), which induce oxidative stress, leading to damage of the cell membrane, DNA, and other vital cellular components. nih.govnih.gov This multi-faceted mode of action makes it difficult for microorganisms to develop resistance. nih.gov
Formulations containing copper phosphate compounds have been developed to enhance their antimicrobial efficacy and applicability. For instance, copper phosphate nanoparticles have shown moderate to good antimicrobial activity. jocpr.comresearchgate.net Studies on copper-doped phosphate-based glass (Cu-PBG) nanozymes have revealed excellent antibacterial effects, which are attributed to a combination of ROS generation and the slow release of copper ions as the glass matrix degrades. nih.gov
In agriculture, copper-based compounds, including copper hydroxide, are among the most commonly used products for controlling bacterial and fungal diseases on a variety of crops. researchgate.netnih.gov Commercial products like Kocide 3000®, which contains copper hydroxide as its active ingredient, are used as preventative bactericides and fungicides. nih.gov
Research into various copper phosphate structures has shown that physical properties such as morphology, particle size, and surface area can influence their antimicrobial effectiveness. researchgate.net For example, different morphologies of copper (II) oxide phosphate (Cu₄O(PO₄)₂) superstructures, derived from a copper hydroxide phosphate precursor, exhibit varying degrees of antibacterial properties, with some showing bacteriostatic effects comparable to antibiotics like penicillin or kanamycin. researchgate.net
Detailed Research Findings
Scientific studies have quantified the effectiveness of copper-phosphate and related formulations against specific microbial strains.
One study synthesized copper phosphate nanoparticles (50 to 55 nm in size) and tested their activity against several bacteria using the disc diffusion method, which measures the zone of inhibition around the material. jocpr.com
| Microorganism | Gram Type | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 15 |
| Bacillus cereus | Gram-positive | 12 |
| Escherichia coli | Gram-negative | 14 |
| Salmonella sp. | Gram-negative | 11 |
Another area of application is in antimicrobial surfaces and materials. Copper(II) hydroxy nitrate (B79036), a related basic copper salt, has been incorporated into polymer films for potential food packaging applications. Testing revealed a significant reduction in bacterial populations upon contact with these films. mdpi.com
| Polymer Matrix | Cu₂OH)₃NO₃ Concentration | Target Bacteria | Log Reduction |
|---|---|---|---|
| LDPE | 0.3% | Listeria monocytogenes | > 8 |
| LDPE | 0.3% | Salmonella enterica | > 9 |
| PLA | 0.3% | Listeria monocytogenes | > 8 |
| PLA | 0.3% | Salmonella enterica | > 9 |
The intrinsic biocidal properties of copper itself have been extensively documented, providing a basis for the activity seen in its compounds. Studies on pure copper and its alloys demonstrate rapid and complete eradication of various pathogens. wikipedia.org
| Pathogen | Surface | Time to >99.9% Kill (at 20-22°C) |
|---|---|---|
| E. coli O157:H7 | Copper (99.9%) | 90 minutes |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Copper (99.9%) | 45-90 minutes |
| Clostridioides difficile (spores) | Copper (99.9%) | Significantly reduced viability |
These findings underscore the potential of copper hydroxide phosphate and related compounds in the development of effective antimicrobial and biocidal formulations for diverse applications.
Theoretical and Computational Research on Copper Hydroxide Phosphate
Computational Modeling of Crystal Structures and Electronic Properties
While specific DFT studies on the complex "copper;hydroxide (B78521);phosphate" are not extensively detailed in public literature, research on its constituent components, such as copper(II) hydroxide (Cu(OH)₂), provides foundational knowledge. For instance, computational analyses of Cu(OH)₂ reveal an orthorhombic crystal structure, characterized by two-dimensional sheets of corner and edge-sharing CuO₅ square pyramids. materialsproject.org Advanced calculations using hybrid functionals like PBE0 have been employed to accurately describe the electronic structure of copper(I) compounds, such as cuprous oxide and the related cuprous hydroxide. researchgate.net These studies show that substituting protons into the cuprous oxide lattice to form cuprous hydroxide has a minimal effect on the ionic nature of the copper-oxygen bonds but significantly lowers the energy levels of occupied states, resulting in a wider band gap. researchgate.net
This type of computational approach is crucial for understanding the electronic properties of more complex structures like copper hydroxide phosphate (B84403). By modeling the crystal lattice and calculating the electronic band structure, scientists can predict whether the material will behave as a semiconductor, insulator, or conductor, and determine its optical properties. researchgate.net For example, the electronic configuration of phosphorus ([Ne] 3s² 3p³) and the electron shells of copper are key inputs for these models, influencing the bonding and electronic behavior of the final compound. americanelements.com
Table 1: Computed Properties of Copper Hydroxide Phosphate
| Property | Value |
|---|---|
| Molecular Weight | 239.07 g/mol |
| Exact Mass | 237.815354 Da |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
Note: Data sourced from computational property predictions. echemi.comnih.gov
Simulations of Surface Reactions and Catalytic Pathways
Simulations of surface phenomena are critical for understanding the catalytic applications of copper hydroxide phosphate. This compound and its close relatives have demonstrated significant catalytic activity in various oxidation reactions. researchgate.net Computational models help elucidate the mechanisms behind this activity by simulating the interactions between reactants and the catalyst surface.
For example, copper hydroxyphosphate (Cu₂(OH)PO₄) has been identified as a highly active catalyst for the hydroxylation of phenol (B47542) using hydrogen peroxide. researchgate.net Electron spin resonance (ESR) characterization of the catalytic process suggests that the mechanism involves the generation of highly reactive hydroxyl (·OH) radicals, which are responsible for the high catalytic activity. researchgate.net Similarly, related copper phosphate compounds, such as copper(II) phosphate (Cu₃(PO₄)₂), have been studied as catalysts for the degradation of pollutants like ciprofloxacin (B1669076) in photo-assisted Fenton-like processes. nih.gov In these systems, hydroxyl radicals were also identified as the main reactive species responsible for the degradation. nih.gov
Density functional theory (DFT) calculations have been used to investigate the catalytic properties of copper pyrophosphate (Cu₂P₂O₇) in the direct oxidation of methane (B114726). acs.org These computational studies revealed that the formation of oxygen vacancies in the crystal structure is a key factor in its catalytic performance. The calculations showed that the energy required to form these vacancies was lower in the beta phase of Cu₂P₂O₇, which forms under catalytic conditions, indicating a superior oxygen-transfer ability that contributes to its high performance and durability. acs.org Such computational insights into reaction pathways and the role of surface defects are invaluable for designing more efficient catalysts.
Development of Predictive Models for Environmental Interactions
Predictive models are essential for assessing the environmental fate and impact of copper compounds, particularly their solubility in aquatic systems. The release of copper into drinking water from plumbing systems is a significant concern, and copper hydroxide phosphate can play a role in the passivating films that form on pipe surfaces. nih.govresearchgate.net
Due to the complexity of the chemical interactions in natural water systems, empirical models are often developed to predict the concentration of soluble copper. These models are based on extensive experimental data and statistical analysis rather than being derived entirely from first principles.
A significant body of research has focused on creating empirical models that predict soluble copper levels as a function of key water chemistry parameters: pH, dissolved inorganic carbon (DIC), and orthophosphate concentration. nih.govresearchgate.net One such model, developed from a series of bench-scale copper precipitation experiments, demonstrated a strong correlation between predicted and observed copper levels across 851 observations from various research and field reports, achieving a regression coefficient (R²) of 0.86. nih.gov This indicates a high degree of predictive reliability. The model is particularly useful for water treatment applications, as it can help estimate the orthophosphate dose needed to reduce copper solubility to acceptable levels. nih.gov For instance, at a pH of 7.0 in water with 50 mg C/L DIC, adding orthophosphate at doses from 0.36 to 4.2 mg PO₄/L reduced copper levels from approximately 5.1 mg/L down to 1.2 mg/L. nih.gov
Table 2: Effect of Orthophosphate on Copper Solubility at pH 7.0
| Orthophosphate Dose (mg PO₄/L) | Copper Concentration (mg/L) |
|---|---|
| 0 | ~5.1 |
| 0.36 | ~2.7 |
| 1.0 | ~2.2 |
| 1.4 | ~1.4 |
| 4.2 | ~1.2 |
Note: Data is illustrative of findings from bench-scale experiments. nih.gov
These empirical models are valuable practical tools, though they may tend to be conservative, slightly overestimating copper levels. nih.gov This conservatism can be beneficial from a public health standpoint, as it leads to slightly higher estimated treatment doses. nih.gov
While chemical equilibrium models are a cornerstone of geochemistry, they have often failed to accurately predict soluble copper concentrations, especially in the presence of orthophosphate. nih.govresearchgate.netresearchgate.net This discrepancy arises from several factors. One major issue is that copper tends to form metastable and often amorphous (non-crystalline) phases in water systems. nih.gov Equilibrium models, however, are based on the thermodynamic properties of well-defined, stable crystalline minerals.
The "cupric hydroxide model" was developed to conceptually capture the evolution of copper mineral phases over time. nih.gov This model describes the transition from a highly soluble, amorphous cupric hydroxide (Cu(OH)₂) to more stable and less soluble minerals like tenorite or malachite. nih.gov However, the specific nature of the copper phosphate minerals that form in drinking water systems has remained largely unresolved, making it difficult to incorporate them accurately into equilibrium calculations. nih.govresearchgate.net
The limitations of these models highlight the need for refinements and the continued use of validated empirical models. The failure of older predictive methods, which often assume the presence of specific minerals like tenorite or malachite, underscores the complexity of real-world systems where metastable compounds and amorphous solids play a significant role. researchgate.net Therefore, a combined approach, using insights from both theoretical equilibrium calculations and robust empirical data, is necessary to accurately predict the environmental behavior of copper hydroxide phosphate.
Future Research Directions and Emerging Trends
Advanced Synthesis Strategies for Tailored Morphologies
A significant trend in Cu₂(OH)PO₄ research is the development of advanced synthesis strategies to control the material's morphology at the micro- and nanoscale. The shape, size, and crystal facets of Cu₂(OH)PO₄ particles profoundly influence their chemical and physical properties, including catalytic activity and adsorption capacity.
Researchers are moving beyond traditional methods to explore sophisticated techniques that offer precise control over the final product's architecture. Hydrothermal and wet chemical methods are being refined through the use of various morphology-controlling agents, such as different organic amines, to produce diverse structures like sheets, rods, and hierarchical superstructures. researchgate.netresearchgate.net The influence of synthesis parameters is a key area of investigation. Studies have shown that factors such as aging time, pH, and the choice of copper salt precursor directly impact the resulting morphology. diva-portal.orgresearchgate.net For instance, different pH levels can alter the stacking configuration of lamellae from dispersed three-dimensional arrangements in acidic conditions to larger, two-dimensional stacking in neutral conditions. diva-portal.org
Future work will likely focus on creating even more complex and tailored structures, such as hollow spheres, core-shell particles, and highly porous networks, to maximize surface area and active sites for specific applications.
| Synthesis Parameter | Effect on Morphology | Reference |
| pH Level | Influences the stacking configuration, thickness, and size of lamellae. Acidic conditions lead to dispersed 3D stacking, while neutral conditions promote larger 2D stacking. | diva-portal.orgresearchgate.net |
| Aging Time | Affects the formation of distinct lamellar structures. Both excessively long and short durations can be detrimental to achieving well-defined morphologies. | diva-portal.org |
| Copper Salt | The choice of copper salt (e.g., CuSO₄, CuCl₂, Cu(NO₃)₂) influences the CO₂ adsorption performance, which is linked to the material's morphology and surface functional groups. | diva-portal.orgresearchgate.net |
| Additives | Organic amines can be used as morphology-controlling agents to successfully synthesize crystals with various shapes. | researchgate.net |
In-situ Characterization Techniques for Reaction Monitoring
To gain deeper insights into the formation mechanisms and dynamic behavior of Cu₂(OH)PO₄, researchers are increasingly looking toward in-situ characterization techniques. These methods allow for the real-time monitoring of chemical and physical changes during the synthesis or a catalytic process, which is not possible with conventional ex-situ analysis. spectroscopyonline.com
Techniques such as in-situ infrared (IR) and Raman spectroscopy can provide valuable information on the evolution of chemical bonds and the formation of intermediate species during crystallization. researching.cn For example, electron spin resonance (ESR) has been used to characterize catalytic processes involving Cu₂(OH)PO₄, identifying hydroxyl radicals as important intermediates. researchgate.net Advanced microscopy techniques, like environmental transmission electron microscopy (ETEM), could offer direct visualization of crystal nucleation and growth in real-time under controlled gas or liquid environments. researching.cn
The application of these in-situ methods is expected to unravel complex reaction kinetics and pathways, enabling a more rational design of synthesis protocols to achieve desired material properties. rsc.org
Multi-functional Composite Materials Integration
A significant emerging trend is the integration of Cu₂(OH)PO₄ into multi-functional composite materials. By combining Cu₂(OH)PO₄ with other materials, such as polymers, ceramics, or other metal oxides, researchers aim to create advanced systems with synergistic or entirely new properties. nih.gov
The development of these composites involves embedding Cu₂(OH)PO₄ particles as functional fillers within a host matrix. nih.gov For example, incorporating Cu₂(OH)PO₄ into polymer matrices could yield composites with enhanced antimicrobial, flame retardant, and catalytic properties. mdpi.comresearchgate.net Similarly, creating composites with other inorganic materials, like metal oxides or ceramic frameworks, could lead to novel materials for applications in environmental remediation, sensing, or energy storage. researchgate.netmdpi.com
| Potential Matrix Material | Potential Application of Composite |
| Polymers (e.g., Epoxy, Polyurethane) | Anti-corrosion coatings, self-healing materials, antimicrobial plastics. nih.govresearchgate.net |
| Anion Exchangers | Water purification systems with enhanced adsorption and catalytic properties. mdpi.com |
| Ceramics (e.g., Hydroxyapatite) | Biocompatible materials for biomedical applications. researchgate.net |
| Metal Oxides (e.g., TiO₂, FeO(OH)) | Advanced photocatalysts, materials for heritage conservation. mdpi.commdpi.com |
Theoretical Validation and Prediction of Novel Applications
Computational modeling and theoretical studies are becoming indispensable tools in Cu₂(OH)PO₄ research. These methods provide fundamental insights into the material's electronic structure, surface chemistry, and reaction mechanisms, which can be difficult to obtain through experimental means alone.
Techniques like Density Functional Theory (DFT) can be used to calculate the properties of Cu₂(OH)PO₄, predict its stability, and model its interaction with other molecules. This can help in understanding its catalytic activity and in screening for potential new applications. researchgate.net Furthermore, machine learning and artificial intelligence models are emerging as powerful predictive tools. mdpi.com For instance, an artificial neural network (ANN) model could be developed to predict the adsorption capacity of Cu₂(OH)PO₄ for various pollutants under different conditions, accelerating the discovery of optimal parameters for environmental applications. mdpi.com
The synergy between theoretical predictions and experimental validation will be crucial for the rational design of novel Cu₂(OH)PO₄-based materials and for discovering new, unforeseen applications. researchgate.netresearchgate.net
Sustainable and Green Chemistry Innovations in Cu₂(OH)PO₄ Research
In line with global trends towards environmental sustainability, a key focus of future research is the development of green and eco-friendly methods for synthesizing Cu₂(OH)PO₄. ucla.eduopenaccessgovernment.org The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption in chemical processes. mdpi.com
Researchers are actively exploring alternatives to traditional synthesis routes that may involve high temperatures or polluting solvents. researchgate.net Promising green approaches for Cu₂(OH)PO₄ synthesis include mechanochemical methods, which are solvent-free, and reactions in aqueous suspensions at room temperature. researchgate.netresearchgate.net These methods not only reduce the environmental impact but can also lead to savings in time and energy costs. researchgate.net
The focus extends to using renewable starting materials and designing processes that maximize atom economy. The development of innovative, environmentally friendly technologies for producing copper compounds serves as a blueprint for future Cu₂(OH)PO₄ synthesis. researchgate.netresearchgate.net This shift towards sustainability is critical for the large-scale industrial viability and environmental acceptance of Cu₂(OH)PO₄-based technologies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
